molecular formula C15H16N2O3 B11848495 (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate

(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate

Cat. No.: B11848495
M. Wt: 272.30 g/mol
InChI Key: KVQRVJGEUUSIJA-JSGCOSHPSA-N
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Description

(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the pyrrolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline moiety, are well-known for their antimalarial properties.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline, which contain a pyrrolidine ring, are notable for their biological activities.

Uniqueness

What sets (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate apart is the combination of the quinoline and pyrrolidine structures, which may confer unique biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl (2S,4S)-4-quinolin-6-yloxypyrrolidine-2-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)14-8-12(9-17-14)20-11-4-5-13-10(7-11)3-2-6-16-13/h2-7,12,14,17H,8-9H2,1H3/t12-,14-/m0/s1

InChI Key

KVQRVJGEUUSIJA-JSGCOSHPSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(C=C2)N=CC=C3

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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